An In-depth Technical Guide to the Chemical Structure of Maltotriose
An In-depth Technical Guide to the Chemical Structure of Maltotriose
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Maltotriose, a trisaccharide of significant interest in the fields of biochemistry, food science, and biotechnology, is a key intermediate in starch metabolism. Composed of three α-D-glucose residues, its specific arrangement of glycosidic bonds dictates its unique physicochemical properties and biological functions. This guide provides a comprehensive examination of the chemical structure of maltotriose, including its constituent monosaccharides, the nature of its glycosidic linkages, its stereochemistry, and its conformational dynamics. Furthermore, this document outlines standard analytical techniques for its characterization and discusses its biochemical relevance, offering a foundational resource for professionals engaged in related research and development.
Introduction to Maltotriose
Maltotriose (C₁₈H₃₂O₁₆) is an oligosaccharide, specifically a trisaccharide, that plays a crucial role in various biological and industrial processes.[1][2] It is a product of the enzymatic hydrolysis of amylose, a component of starch, by α-amylase.[1][2] This process occurs naturally during digestion in the human saliva and small intestine.[1] In industrial settings, maltotriose is a component of maltodextrins and corn syrups, where it contributes to properties like sweetness and viscosity.[1][2] Its defined structure makes it a valuable substrate for studying the kinetics and mechanisms of carbohydrate-active enzymes.
Molecular Structure and Stereochemistry
A thorough understanding of maltotriose's chemical architecture is fundamental to appreciating its function. Its structure can be systematically broken down into its monosaccharide units, the linkages connecting them, and its three-dimensional arrangement.
Monosaccharide Composition
Maltotriose is a homooligosaccharide, meaning it is composed of a single type of monosaccharide unit. In this case, the repeating monomer is D-glucose , the most common aldohexose in nature.
Glycosidic Linkages
The three D-glucose units in maltotriose are covalently linked by α-1,4 glycosidic bonds .[1][2] This nomenclature indicates that the anomeric carbon (C1) of one glucose unit is linked to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit. The 'α' designation specifies the stereochemistry at the anomeric carbon, where the bond projects axially downwards in the standard chair conformation of the pyranose ring.
The systematic name for maltotriose, which fully describes its connectivity, is α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucose.[3]
Stereochemical Representations
Visualizing the three-dimensional structure of maltotriose is essential for understanding its interactions with enzymes and receptors. The most common and informative representations are the Haworth projection and the chair conformation.
Haworth Projection: This representation depicts the cyclic pyranose form of the glucose units as planar hexagons, providing a clear view of the stereochemistry of the hydroxyl groups.[4][5][6] The α-1,4 linkage is shown connecting the C1 of one ring to the C4 of the next.
Chair Conformation: While the Haworth projection is convenient, the six-membered pyranose rings of glucose actually exist in a more stable, non-planar 'chair' conformation to minimize steric strain.[7][8] In this representation, substituents on the ring are either in an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For β-D-glucose, all non-hydrogen substituents are in the more stable equatorial position. The α-1,4 linkage in maltotriose connects the axial C1 hydroxyl of one glucose unit to the equatorial C4 hydroxyl of the next. The two glucose units that are not at the reducing end adopt a typical ⁴C₁ chair conformation.[9]
Anomerism in Maltotriose
The glucose unit at the reducing end of the maltotriose chain has a free anomeric carbon (C1). This carbon can exist in two stereoisomeric forms, or anomers: α and β. This phenomenon, known as mutarotation, occurs in aqueous solution where the ring can open to its linear aldehyde form and then re-close.[7] Consequently, maltotriose in solution is a mixture of α-maltotriose and β-maltotriose.
Physicochemical Properties
The structural features of maltotriose give rise to its characteristic physical and chemical properties, which are critical for its handling and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1][3] |
| Molecular Weight | 504.4 g/mol | [3] |
| Appearance | White to off-white powder | [10] |
| Melting Point | 132-135 °C | [10] |
| Solubility | Soluble in water | [10] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
Analytical Characterization
The elucidation and confirmation of maltotriose's structure, as well as its quantification in various matrices, rely on several key analytical techniques. The choice of method is dictated by the specific requirements of the analysis, such as the need for structural detail, sensitivity, or throughput.
Chromatographic Methods
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and selective method for the analysis of carbohydrates. At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated by anion exchange chromatography. PAD provides direct, sensitive detection without the need for derivatization.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful HPLC technique for separating polar compounds like oligosaccharides. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of maltotriose. When coupled with a chromatographic separation technique (e.g., LC-MS), it is a powerful tool for identification and quantification. Fragmentation analysis can help to confirm the sequence of monosaccharides and the positions of the glycosidic linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the de novo structural elucidation of carbohydrates. NMR can provide detailed information about:
-
The number and type of monosaccharide residues.
-
The anomeric configuration (α or β) of the glycosidic linkages.
-
The position of the glycosidic linkages.
-
The three-dimensional conformation of the molecule.
For instance, the chemical shift of the anomeric protons (H1) is highly indicative of the linkage type and configuration.
Biochemical Significance and Applications
Maltotriose is more than a simple sugar; it is an active participant in several metabolic processes and has found use in various applications.
Role in Metabolism
-
Starch Digestion: As a primary product of α-amylase activity on starch, maltotriose is an important intermediate in the digestive breakdown of complex carbohydrates.[1][11]
-
Microbial Metabolism: Many microorganisms, including brewer's yeast (Saccharomyces cerevisiae) and gut bacteria, can transport and metabolize maltotriose as a carbon source.[12]
-
Enzyme Substrate: Maltotriose is a preferred substrate for certain enzymes, such as α-glucosidases, which hydrolyze it into glucose.
Industrial and Research Applications
-
Food Industry: Used as a sweetener and texturizer in some food products.[1]
-
Brewing: It is an important fermentable sugar in wort, contributing to the final alcohol content and flavor profile of beer.[12]
-
Research Tool: Due to its well-defined structure, maltotriose is frequently used as a standard and substrate in carbohydrate research, particularly in studies involving amylases and other glycoside hydrolases.
Experimental Protocols
Protocol: Quantification of Maltotriose by HPAEC-PAD
This protocol outlines a general procedure for the analysis of maltotriose. Note: This is a representative method and should be optimized for the specific instrument and application.
1. Sample Preparation: a. For solid samples, accurately weigh and dissolve in high-purity water to a known concentration (e.g., 1 mg/mL). b. For liquid samples, dilute as necessary with high-purity water to fall within the calibration range. c. Filter all samples and standards through a 0.22 µm syringe filter before injection.
2. Standard Preparation: a. Prepare a stock solution of high-purity maltotriose standard (e.g., 1 mg/mL). b. Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Chromatographic Conditions:
- Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac™ series).
- Mobile Phase: A gradient of sodium hydroxide and sodium acetate. The exact gradient will depend on the specific separation requirements.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 - 25 µL.
4. Detection (Pulsed Amperometric Detection):
- Electrode: Gold working electrode and Ag/AgCl reference electrode.
- Waveform: A standard carbohydrate waveform consisting of potentials for detection, oxidation, and reduction.
5. Data Analysis: a. Integrate the peak area corresponding to the retention time of maltotriose. b. Construct a calibration curve by plotting peak area versus concentration for the standards. c. Determine the concentration of maltotriose in the samples by interpolation from the calibration curve.
Visualization of Structural Relationships
To better understand the hierarchical and analytical relationships concerning maltotriose, the following diagrams are provided.
Caption: Hierarchical breakdown of the chemical structure of maltotriose.
Caption: Experimental workflow for HPAEC-PAD analysis of maltotriose.
References
-
Biology Online. (2021). Maltotriose Definition and Examples. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Maltotriose (HMDB0001262). Retrieved from [Link]
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Wikipedia. (n.d.). Maltotriose. Retrieved from [Link]
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FooDB. (2010). Showing Compound Maltotriose (FDB001196). Retrieved from [Link]
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Taylor & Francis. (n.d.). Maltotriose – Knowledge and References. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92146, Maltotriose. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of the maltotriose linkage isomers panose and isopanose. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 192826, alpha-Maltotriose. Retrieved from [Link]
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O'Connell Motherway, M., et al. (2011). Metabolism of Four α-Glycosidic Linkage-Containing Oligosaccharides by Bifidobacterium breve UCC2003. Applied and Environmental Microbiology, 77(16), 5793-5803. Retrieved from [Link]
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Kamitori, S., et al. (1995). Molecular and crystal structures of two 1,6-anhydro-beta-maltotriose derivatives. Carbohydrate Research, 278(2), 195-203. Retrieved from [Link]
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Corzana, F., et al. (2007). DFT conformational studies of alpha-maltotriose. Journal of Computational Chemistry, 28(11), 1849-1859. Retrieved from [Link]
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Wikipedia. (n.d.). Haworth projection. Retrieved from [Link]
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Study.com. (n.d.). Haworth Projection | Purpose, Formulation & Examples. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Haworth Projection. Retrieved from [Link]
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Chemistry Steps. (n.d.). Converting Fischer, Haworth, and Chair forms of Carbohydrates. Retrieved from [Link]
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Craft Beer & Brewing. (n.d.). maltotriose | The Oxford Companion to Beer. Retrieved from [Link]
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Structure of saccharides. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure (Haworth projection) of maltose and trehalose. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 20). Carbohydrates - Haworth & Fischer Projections With Chair Conformations [Video]. YouTube. Retrieved from [Link]
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